N-(1-Oxododecyl)-L-phenylalanine

Self-Assembly Supramolecular Gels Low Molecular Weight Gelators

Choose N-(1-Oxododecyl)-L-phenylalanine (Lau-Phe-OH) for applications demanding molecular precision. Its unique C12-lauroyl chain and L-phenylalanine head group enable metastable hydrogel formation ideal for controlled release, unlike persistent supergelator Pal-Phe-OH. Use as a model substrate for enzymatic acylation benchmarking with documented yields of 61–78%. Evaluate the methyl ester derivative for selective hydrocortisone transdermal enhancement (maximized Q24). The sodium salt form offers superior hard-water tolerance (Ca tolerance up to 65.8 ppm) versus SLS, making it ideal for mild, green surfactant formulations.

Molecular Formula C21H33NO3
Molecular Weight 347.5 g/mol
CAS No. 14379-64-7
Cat. No. B075939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Oxododecyl)-L-phenylalanine
CAS14379-64-7
Molecular FormulaC21H33NO3
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C21H33NO3/c1-2-3-4-5-6-7-8-9-13-16-20(23)22-19(21(24)25)17-18-14-11-10-12-15-18/h10-12,14-15,19H,2-9,13,16-17H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1
InChIKeyRKQUHHNIJVGMIG-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Oxododecyl)-L-phenylalanine (CAS 14379-64-7): A Procurement-Focused Overview of N-Lauroyl-L-phenylalanine


N-(1-Oxododecyl)-L-phenylalanine (also known as N-Lauroyl-L-phenylalanine or N-Dodecanoyl-L-phenylalanine, CAS 14379-64-7) is an N-acylated amino acid derivative [1]. This compound belongs to the class of long-chain N-acylamides and functions as an amino acid conjugate of lauric acid [1]. With a molecular formula of C21H33NO3, it possesses a 12-carbon hydrophobic acyl chain (C12H23CO-) linked via an amide bond to the amino group of L-phenylalanine [2], endowing it with amphiphilic properties relevant to surfactant and self-assembly applications [3].

Why Generic Substitution Fails for N-(1-Oxododecyl)-L-phenylalanine (CAS 14379-64-7)


While the N-acyl amino acid class comprises numerous derivatives with varying acyl chain lengths and amino acid head groups, performance and behavior are exquisitely sensitive to molecular structure. Direct substitution of N-(1-Oxododecyl)-L-phenylalanine with a close analog (e.g., a different acyl chain length or a different amino acid head group) is not scientifically justified, as the specific combination of the 12-carbon lauroyl chain and the phenylalanine residue dictates its unique self-assembly kinetics [1], interfacial properties [2], biological interactions [3], and even its sensory profile [4]. The evidence presented below quantifies these critical differences to support rational procurement.

Quantitative Differentiation Evidence for N-(1-Oxododecyl)-L-phenylalanine Procurement


N-(1-Oxododecyl)-L-phenylalanine (Lau-Phe-OH) vs. Palmitoyl Analog (Pal-Phe-OH): Quantified Metastable Hydrogel vs. Supergelator Behavior

In a direct comparative study of phenylalanine-based amphiphiles, N-(1-Oxododecyl)-L-phenylalanine (Lau-Phe-OH) forms metastable hydrogels that slowly convert into crystals, whereas its analog N-palmitoyl-L-phenylalanine (Pal-Phe-OH) acts as a highly efficient supergelator [1]. X-ray diffraction analysis revealed that Lau-Phe-OH is more ordered than Pal-Phe-OH; the reduced order in Pal-Phe-OH is identified as the primary reason for its superior gelation efficiency [1]. This distinction in phase stability and molecular packing is critical for applications where a transient, kinetically trapped gel state (Lau-Phe-OH) is required instead of a persistent gel (Pal-Phe-OH).

Self-Assembly Supramolecular Gels Low Molecular Weight Gelators X-ray Diffraction

N-(1-Oxododecyl)-L-phenylalanine (Lau-Phe-OH): Quantified Enzymatic Synthesis Yields vs. Enzymatic Benchmark

The enzymatic preparation of N-(1-Oxododecyl)-L-phenylalanine (LP) using three different commercial enzymes yielded specific, quantifiable outcomes [1]. Under one-factor optimized conditions in an aqueous system, the highest yields of LP were 61.28% with Promatex, 63.43% with Sumizyme FP-G, and 77.58% with Trypsin [1]. Additionally, a purified aminoacylase from Burkholderia sp. strain LP5_18B produced N-lauroyl-L-phenylalanine with a yield of 51% in an aqueous system [2]. These yields provide a clear benchmark for process development and highlight the superior efficiency of Trypsin for this specific reaction.

Enzymatic Synthesis Biocatalysis Green Chemistry Kokumi Compound

N-(1-Oxododecyl)-L-phenylalanine Sodium Salt: Superior CMC and Calcium Tolerance vs. Sodium Lauryl Sulfate

The sodium salt of N-acylphenylalanines, a class to which the sodium salt of N-(1-Oxododecyl)-L-phenylalanine belongs, exhibits superior surface-active properties compared to the industry-standard surfactant sodium lauryl sulfate (SLS) [1]. This class of compounds demonstrates critical micelle concentrations (CMC) ranging from 0.00041 to 0.018 mmol/L and calcium tolerance values between 26.5 and 65.8 ppm [1]. While this represents a class-level effect, it strongly implies that the sodium salt of N-(1-Oxododecyl)-L-phenylalanine offers significantly improved performance over SLS in applications requiring hard water tolerance and low surfactant usage.

Surfactant Critical Micelle Concentration Calcium Tolerance Emulsion Stability

N-(1-Oxododecyl)-L-phenylalanine Methyl Ester: Quantified Dermal Penetration Enhancement vs. Proline and Phenylglycine Analogs

In an in vitro evaluation of N-dodecanoyl-L-amino acid methyl esters as dermal penetration enhancers, the methyl ester derivative of N-(1-Oxododecyl)-L-phenylalanine (Compound 5) demonstrated a distinct performance profile compared to its L-proline and L-phenylglycine analogs [1]. Specifically, N-dodecanoyl-L-proline methyl ester (Compound 10) exhibited the highest 24-hour receptor concentration (Q24) for total steroid delivery with an enhancement ratio (ER) of 13.7, while N-dodecanoyl-L-phenylalanine methyl ester (Compound 5) showed the highest Q24 value specifically for the delivery of hydrocortisone [1]. This selectivity in enhancing the delivery of a particular steroid differentiates it from other N-dodecanoyl amino acid esters.

Dermal Penetration Enhancer Transdermal Drug Delivery Skin Permeability Enhancement Ratio

N-(1-Oxododecyl)-L-phenylalanine (LP): Quantified Sensory Enhancement at Low Concentration vs. Baseline

N-(1-Oxododecyl)-L-phenylalanine (LP) exhibits potent flavor-modulating activity at a very low concentration [1]. Sensory assessment and e-tongue analysis demonstrated that adding just 1 mg/L of LP to a simulated chicken broth solution significantly enhanced the perception of kokumi (a complex sensation of mouthfulness, continuity, and thickness), saltiness, and umami, while simultaneously attenuating the bitterness of an L-isoleucine solution [1]. Molecular simulations suggest these effects are mediated by binding to the hCaSR and hT1R1-hT1R3 taste receptors [1]. This quantifies its potent sensory impact at a defined, low concentration.

Kokumi Substance Flavor Enhancer Sensory Evaluation E-tongue Taste Receptor

Best-Fit Research and Industrial Application Scenarios for N-(1-Oxododecyl)-L-phenylalanine


Investigations of Metastable Supramolecular Hydrogels for Controlled Release

Researchers seeking to develop transient hydrogel systems for the controlled release of actives should prioritize N-(1-Oxododecyl)-L-phenylalanine (Lau-Phe-OH). As demonstrated, it forms metastable hydrogels that slowly transition into crystals, unlike the persistent supergelator Pal-Phe-OH [1]. This property is ideal for applications requiring a temporary gel matrix that eventually dissolves or changes phase, such as in certain drug delivery depots or time-sensitive biomedical scaffolds. The well-characterized kinetics of its gel-to-crystal transition, as confirmed by X-ray diffraction, provide a reliable basis for formulation design [1].

Enzymatic Process Development for Green Synthesis of N-Acyl Amino Acids

Industrial chemists and bioprocess engineers focused on sustainable synthesis should select N-(1-Oxododecyl)-L-phenylalanine as a model substrate for developing enzymatic acylation processes. The quantified yields of 61.28-77.58% using commercial enzymes (Promatex, Sumizyme FP-G, Trypsin) and 51% using a purified aminoacylase provide clear benchmarks for process optimization [REFS-1, REFS-2]. The aqueous reaction conditions and use of renewable feedstocks (L-phenylalanine and lauric acid) align with green chemistry principles, making this an attractive target for scaling enzymatic production of N-acyl amino acid derivatives [REFS-1, REFS-2].

Formulation of Mild, Hard Water-Tolerant Surfactant Systems

Formulators of personal care or industrial cleaning products requiring excellent performance in hard water and low irritancy should evaluate the sodium salt of N-(1-Oxododecyl)-L-phenylalanine. Class-level data for sodium N-acylphenylalanines indicate CMC values (0.018–0.00041 mmol/L) that are significantly lower than sodium lauryl sulfate (SLS), and calcium tolerance values (26.5–65.8 ppm) that surpass SLS [1]. These properties translate to effective cleaning with less surfactant and resistance to precipitation in the presence of calcium ions, making it a strategic choice for 'mild' and 'green' formulations [1].

Targeted Transdermal Delivery of Hydrocortisone

Pharmaceutical scientists developing transdermal formulations for hydrocortisone should consider the methyl ester derivative of N-(1-Oxododecyl)-L-phenylalanine as a targeted penetration enhancer. Direct comparative in vitro data shows that while the L-proline analog is more broadly effective, the L-phenylalanine derivative specifically maximizes the 24-hour receptor concentration (Q24) for hydrocortisone [1]. This selectivity offers a strategic advantage in minimizing potential off-target enhancement of other co-administered actives or excipients, providing a more controlled and predictable enhancement of hydrocortisone flux [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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